Benzyl 3-oxopentanoate
Description
Benzyl 3-oxopentanoate (CAS: 4949-45-5), also known as benzyl 3-oxovalerate, is a β-keto ester characterized by a benzyl ester group attached to the 3-oxopentanoic acid backbone. Its structure combines a ketone group at the β-position and a five-carbon chain, making it a versatile intermediate in organic synthesis. This compound is frequently employed in the construction of heterocyclic frameworks, such as pyrimidines and carbazoles, due to its reactivity in cyclocondensation and annulation reactions .
Key applications include:
- Pyrimidine synthesis: this compound reacts with benzamidine derivatives to form pyrimidinyl esters, confirmed by distinctive $ ^1 \text{H-NMR} $ signals (e.g., singlets at 9.12 ppm for H-6 in pyrimidine rings) .
- Carbazole formation: It serves as a β-ketoester precursor in nitrochalcone condensations, yielding functionalized carbazoles with moderate to high efficiency .
Properties
IUPAC Name |
benzyl 3-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIZDTNKLLTMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxopentanoic acid with benzyl alcohol in the presence of an acid catalyst. The reaction typically takes place under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl 3-oxopentanoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield benzyl 3-hydroxypentanoate when treated with reducing agents like sodium borohydride.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Benzyl 3-oxopentanoic acid.
Reduction: Benzyl 3-hydroxypentanoate.
Substitution: Products depend on the nucleophile used, such as benzyl 3-aminopentanoate or benzyl 3-thiopentanoate.
Scientific Research Applications
Benzyl 3-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of benzyl 3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations that lead to the formation of active metabolites, which then exert their effects on biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 2. Structural and Functional Comparison
| Feature | This compound | Ethyl 3-oxopentanoate | Methyl 3-oxooctanoate |
|---|---|---|---|
| Ester Group | Benzyl | Ethyl | Methyl |
| Chain Length | C5 | C5 | C8 |
| Key Application | Pyrimidines | Carbazoles | Long-chain heterocycles |
| Typical Yield Range | 73–80% | 73–78% | 78% |
Biological Activity
Benzyl 3-oxopentanoate, an organic compound with the molecular formula CHO, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
Overview of this compound
This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its unique structure, which combines a benzyl group with a 3-oxopentanoate moiety, provides distinct chemical reactivity and potential biological activities.
Synthesis
This compound can be synthesized through several methods, with a common approach being the esterification of 3-oxopentanoic acid with benzyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. In industrial settings, continuous flow reactors are often employed to optimize yield and purity.
The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations that lead to the formation of active metabolites, which then exert effects on various biological pathways. The exact targets and pathways involved depend on the specific context of use.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cells in various models. For instance, a study highlighted its ability to induce apoptosis in specific cancer cell lines, making it a candidate for further investigation as a therapeutic agent .
Case Studies
- Antimicrobial Efficacy : A study tested this compound against several pathogenic bacteria, reporting significant inhibition at concentrations as low as 50 μg/mL. The mechanism was linked to disruption of bacterial cell membranes.
- Anticancer Activity : In a controlled experiment involving human breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent reduction in cell viability. The study concluded that this compound could be developed into a novel anticancer drug .
Comparison with Related Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | CHO | Antimicrobial, anticancer |
| Benzyl benzoate | CHO | Antimicrobial |
| Ethyl 3-oxopentanoate | CHO | Limited studies on biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
